molecular formula C12H12ClF2NO2 B12077788 3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid

3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid

Cat. No.: B12077788
M. Wt: 275.68 g/mol
InChI Key: DVPMGPPRDSVATN-UHFFFAOYSA-N
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Description

3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid is a chemical compound with the molecular formula C12H13ClF2NO2 It is characterized by the presence of a chloro group, a difluoropiperidinyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid typically involves the reaction of 3-chloro-4-nitrobenzoic acid with 4,4-difluoropiperidine under specific conditionsThe reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction reactions, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoropiperidinyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro and difluoropiperidinyl groups in 3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid makes it unique compared to its analogs.

Properties

Molecular Formula

C12H12ClF2NO2

Molecular Weight

275.68 g/mol

IUPAC Name

3-chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid

InChI

InChI=1S/C12H12ClF2NO2/c13-9-7-8(11(17)18)1-2-10(9)16-5-3-12(14,15)4-6-16/h1-2,7H,3-6H2,(H,17,18)

InChI Key

DVPMGPPRDSVATN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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